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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridazine-3-
carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal

chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity,

and potential applications, offering insights grounded in established chemical principles and

supported by available data.

Introduction: The Significance of Fluorinated
Pyridazines
The incorporation of fluorine atoms into organic molecules can dramatically alter their

physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a

key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate

properties like lipophilicity and pKa. When appended to a pyridazine scaffold—a six-membered

aromatic heterocycle with two adjacent nitrogen atoms—the resulting molecule becomes a

valuable building block for the synthesis of novel bioactive compounds. Pyridazine derivatives

are known to exhibit a wide range of biological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[1] Therefore, 5-(Trifluoromethyl)pyridazine-3-
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carboxylic acid stands as a promising starting material for the development of new

therapeutics and functional materials.

Physicochemical Properties
While extensive experimental data for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is not

readily available in the public domain, we can infer and predict its key properties based on its

structure and data from analogous compounds.

Table 1: Chemical Identifiers and Predicted Properties of 5-(Trifluoromethyl)pyridazine-3-
carboxylic acid

Property Value Source

CAS Number 1211535-95-3 2[2]

Molecular Formula C6H3F3N2O2 --INVALID-LINK--[3]

Molecular Weight 192.10 g/mol 2[2]

Monoisotopic Mass 192.01466 Da --INVALID-LINK--[3]

SMILES
C1=C(C=NN=C1C(=O)O)C(F)

(F)F
--INVALID-LINK--[3]

InChI Key
OWVCAVCZOSBFBJ-

UHFFFAOYSA-N
--INVALID-LINK--[3]

Predicted XlogP 0.6 --INVALID-LINK--[3]

Predicted pKa ~3-4
Inferred from similar

compounds

Appearance Likely a white to off-white solid
Inferred from similar

compounds

Solubility

Likely soluble in polar organic

solvents like DMSO and

methanol

Inferred from similar

compounds

Note: Predicted values should be confirmed by experimental analysis.
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The predicted pKa is based on the electron-withdrawing nature of the trifluoromethyl group and

the pyridazine ring, which would increase the acidity of the carboxylic acid compared to

benzoic acid. For comparison, the experimental pKa of the similar compound 5-

(Trifluoromethyl)pyridine-2-carboxylic acid is approximately 3.13.[4]

Synthesis of 5-(Trifluoromethyl)pyridazine-3-
carboxylic acid
A definitive, published synthesis protocol for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
is not readily available. However, based on established methods for the synthesis of

substituted pyridazines, a plausible synthetic route can be proposed. A common strategy

involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.

Proposed Synthetic Pathway:

Ethyl 4,4,4-trifluoroacetoacetate

Intermediate
1,4-dicarbonyl

Claisen Condensation

Glyoxal 5-(Trifluoromethyl)pyridazine-3-carboxylic acid ethyl ester

Cyclocondensation

Hydrazine

5-(Trifluoromethyl)pyridazine-3-carboxylic acidHydrolysis

Click to download full resolution via product page

Figure 1: Proposed synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of the 1,4-dicarbonyl intermediate.

To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

Slowly add glyoxal at a low temperature (e.g., 0-5 °C).

Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
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The causality behind this step is a Claisen-type condensation to form the 1,4-dicarbonyl

precursor necessary for the subsequent cyclization.

Step 2: Cyclocondensation with Hydrazine.

To the reaction mixture from Step 1, add hydrazine hydrate dropwise.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

The addition of hydrazine triggers a cyclocondensation reaction, forming the pyridazine

ring. The two nitrogen atoms of hydrazine react with the two carbonyl groups of the

intermediate to form the heterocyclic core.

Upon cooling, the ethyl ester of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is

expected to precipitate.

Step 3: Hydrolysis to the Carboxylic Acid.

Isolate the ester from Step 2 and dissolve it in a mixture of ethanol and an aqueous

solution of a strong base (e.g., NaOH).

Heat the mixture to reflux to facilitate the saponification of the ester.

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl)

to precipitate the final product, 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.

The product can be purified by recrystallization.

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be

predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1434585?utm_src=pdf-body
https://www.benchchem.com/product/b1434585?utm_src=pdf-body
https://www.benchchem.com/product/b1434585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Features

¹H NMR

- A broad singlet for the carboxylic acid proton

(>10 ppm).- Two doublets in the aromatic region

(8-9 ppm) corresponding to the two protons on

the pyridazine ring.

¹³C NMR

- A signal for the carboxylic carbon (~165-175

ppm).- Signals for the aromatic carbons of the

pyridazine ring.- A quartet for the trifluoromethyl

carbon due to C-F coupling.

¹⁹F NMR
- A singlet for the three equivalent fluorine atoms

of the -CF3 group.

IR Spectroscopy

- A broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹).- A sharp C=O stretch from

the carboxylic acid (~1700-1725 cm⁻¹).- C-F

stretching bands (~1100-1300 cm⁻¹).

Mass Spectrometry
- A molecular ion peak corresponding to the

exact mass of the compound (192.0147 m/z).

Chemical Reactivity
The reactivity of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is dictated by the interplay

of the electron-deficient pyridazine ring, the strongly electron-withdrawing trifluoromethyl group,

and the versatile carboxylic acid functionality.
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Figure 2: Reactivity map of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site

for many transformations.

Esterification: It can be readily converted to its corresponding esters by reaction with

alcohols under acidic conditions.

Amidation: It can form amides by reacting with amines, often facilitated by coupling agents

like DCC or EDC. This is a crucial reaction for building larger molecules in drug discovery.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong

reducing agents like lithium aluminum hydride.

Decarboxylation: Under harsh conditions, decarboxylation might occur, though the stability

of the pyridazine ring makes this less favorable than in other systems.

Reactivity of the Pyridazine Ring: The pyridazine ring is electron-deficient, which influences

its reactivity.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing

trifluoromethyl group further deactivates the ring towards electrophilic substitution but

could potentially activate it for nucleophilic aromatic substitution, although this is generally

challenging on pyridazine rings without a suitable leaving group.
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Applications in Research and Development
The unique combination of a trifluoromethyl group and a pyridazine carboxylic acid scaffold

makes this molecule a highly attractive building block in several areas of research.

Medicinal Chemistry:

Kinase Inhibitors: The pyridazine core is a known scaffold in the design of various kinase

inhibitors.[5] The carboxylic acid handle allows for the straightforward introduction of

various side chains to explore structure-activity relationships (SAR) and target specific

kinases involved in cancer and inflammatory diseases.

Antimicrobial Agents: Fluorinated pyridazines have shown promise as antimicrobial

agents.[1] The introduction of the trifluoromethyl group can enhance the antimicrobial

activity of the parent pyridazine scaffold.

Agrochemicals:

Trifluoromethyl-substituted heterocycles are prevalent in modern agrochemicals, including

herbicides and fungicides.[6] The structural features of 5-(Trifluoromethyl)pyridazine-3-
carboxylic acid make it a candidate for derivatization into new crop protection agents.

Materials Science:

The pyridazine moiety can act as a ligand for metal complexes, and the trifluoromethyl

group can impart desirable properties such as thermal stability and altered electronic

characteristics. This makes the molecule a potential precursor for the synthesis of novel

coordination polymers and functional materials.

Safety and Handling
As with any chemical, 5-(Trifluoromethyl)pyridazine-3-carboxylic acid should be handled

with appropriate safety precautions in a well-ventilated laboratory. Personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For

detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by

the supplier.
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Conclusion
5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a valuable and versatile building block

with significant potential in drug discovery, agrochemical research, and materials science. Its

unique combination of a fluorinated functional group and a reactive carboxylic acid on a

biologically relevant pyridazine core provides a rich platform for chemical exploration. While

comprehensive experimental data is still emerging, the predicted properties and reactivity

profile outlined in this guide provide a solid foundation for researchers to leverage this

promising molecule in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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